Cas no 634-38-8 (2-Methylquinoline-4-carboxylic acid)

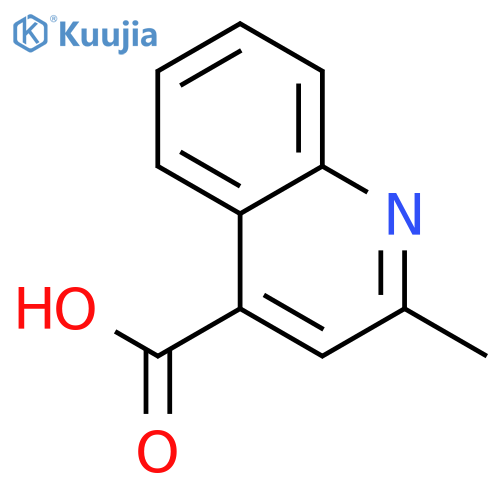

634-38-8 structure

商品名:2-Methylquinoline-4-carboxylic acid

CAS番号:634-38-8

MF:C11H9NO2

メガワット:187.194662809372

MDL:MFCD00093919

CID:515540

2-Methylquinoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Methylquinoline-4-carboxylic acid

- 2-Methyl-quinoline-4-carboxylic acid

- 4-Quinolinecarboxylicacid, 2-methyl-

- 4-Quinaldinecarboxylic acid

- Aniluvitonic acid

- Methylquinoline-4-carboxylic acid

-

- MDL: MFCD00093919

- インチ: InChI=1S/C11H9NO2/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H,13,14)

- InChIKey: UIDHNPTVQFNWOJ-UHFFFAOYSA-N

- ほほえんだ: CC1=NC2=CC=CC=C2C(=C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 187.06300

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

じっけんとくせい

- 密度みつど: 1.285±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 261-262 ºC

- ようかいど: 極微溶性(0.3 g/l)(25ºC)、

- PSA: 50.19000

- LogP: 2.24140

2-Methylquinoline-4-carboxylic acid セキュリティ情報

- 危害声明: Irritant

-

危険物標識:

- 危険レベル:IRRITANT

2-Methylquinoline-4-carboxylic acid 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Methylquinoline-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-00923-0.1g |

2-methylquinoline-4-carboxylic acid |

634-38-8 | 93% | 0.1g |

$19.0 | 2023-05-01 | |

| Apollo Scientific | OR4212-5g |

2-Methylquinoline-4-carboxylic acid |

634-38-8 | 5g |

£32.00 | 2025-02-20 | ||

| eNovation Chemicals LLC | D959961-100g |

2-METHYL-QUINOLINE-4-CARBOXYLIC ACID |

634-38-8 | 98% | 100g |

$140 | 2024-06-06 | |

| abcr | AB218311-5g |

2-Methyl-4-quinolinecarboxylic acid, 95%; . |

634-38-8 | 95% | 5g |

€110.00 | 2024-04-16 | |

| Enamine | EN300-00923-1.0g |

2-methylquinoline-4-carboxylic acid |

634-38-8 | 93% | 1g |

$32.0 | 2023-05-01 | |

| Enamine | EN300-00923-2.5g |

2-methylquinoline-4-carboxylic acid |

634-38-8 | 93% | 2.5g |

$54.0 | 2023-05-01 | |

| Enamine | EN300-00923-5.0g |

2-methylquinoline-4-carboxylic acid |

634-38-8 | 93% | 5g |

$92.0 | 2023-05-01 | |

| Chemenu | CM143262-100g |

2-Methyl-quinoline-4-carboxylic acid |

634-38-8 | 95% | 100g |

$532 | 2021-08-05 | |

| abcr | AB218311-5 g |

2-Methyl-4-quinolinecarboxylic acid; 95% |

634-38-8 | 5g |

€149.80 | 2022-06-11 | ||

| TRC | M333333-1g |

2-Methylquinoline-4-carboxylic Acid |

634-38-8 | 1g |

$ 55.00 | 2022-06-03 |

2-Methylquinoline-4-carboxylic acid 関連文献

-

E. G. Brain,F. P. Doyle,M. D. Mehta,D. Miller,J. H. C. Nayler,E. R. Stove J. Chem. Soc. 1963 491

-

Jing-can Qin,Zheng-yin Yang,Long Fan,Xiao-ying Cheng,Tian-rong Li,Bao-dui Wang Anal. Methods 2014 6 7343

-

5. Formula index

634-38-8 (2-Methylquinoline-4-carboxylic acid) 関連製品

- 104175-33-9(2,6-Dimethylquinoline-4-carboxylic acid)

- 496946-80-6(2-Methyl-1H-indole-5-carboxylic acid)

- 892674-22-5(2,7-Dimethylquinoline-4-carboxylic acid)

- 34058-50-9(2-methyl-1H-Indole-4-carboxylic acid)

- 609822-00-6(2,8-Dimethylquinoline-4-carboxylic acid)

- 936074-38-3(2,4-Dimethylquinoline-7-carboxylic acid)

- 635-80-3(2-Methylquinoline-6-carboxylic acid)

- 73177-33-0(2-Methyl-1H-indole-6-carboxylic acid)

- 634-39-9(2-methylquinoline-5-carboxylic acid)

- 55625-40-6(Methyl 2-methylquinoline-4-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:634-38-8)2-Methylquinoline-4-carboxylic acid

清らかである:99%

はかる:25g

価格 ($):230.0